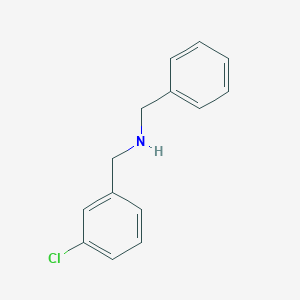
N-Benzyl(3-chlorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Benzyl(3-chlorophenyl)methanamine” is a chemical compound with the molecular formula C14H14ClN . It has been used in various chemical reactions .
Synthesis Analysis
The synthesis of “N-Benzyl(3-chlorophenyl)methanamine” involves various chemical reactions. For instance, it has been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . It also undergoes reductive amination during dihydroquinolone synthesis .
Molecular Structure Analysis
The molecular structure of “N-Benzyl(3-chlorophenyl)methanamine” consists of a benzyl group (C6H5CH2-) and a 3-chlorophenyl group (C6H4Cl) attached to a methanamine (CH3NH2) group .
Chemical Reactions Analysis
“N-Benzyl(3-chlorophenyl)methanamine” participates in various chemical reactions. For example, it has been used in the synthesis of N-(3-chlorobenzyl)toluene-p-sulphonamide . More detailed information about its chemical reactions can be found in the relevant literature .
Physical And Chemical Properties Analysis
“N-Benzyl(3-chlorophenyl)methanamine” has a molecular weight of 231.72 g/mol. More detailed physical and chemical properties such as density, boiling point, etc., are not explicitly mentioned in the search results .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, including compounds related to N-Benzyl(3-chlorophenyl)methanamine, are widely recognized for their environmental persistence and potential toxicity. The degradation of chlorinated phenols through advanced reduction processes, involving zero valent iron and bimetallic systems, has been a significant area of research. These methods demonstrate efficient dechlorination and offer potential for remediation strategies in water treatment technologies (Gunawardana, Singhal, & Swedlund, 2011).
Supramolecular Chemistry Applications
The design and utilization of benzene-1,3,5-tricarboxamide derivatives, a class of compounds related to N-Benzyl(3-chlorophenyl)methanamine, have opened new avenues in supramolecular chemistry. These compounds exhibit unique self-assembly properties, forming one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This behavior has implications for nanotechnology, polymer processing, and biomedical applications, showcasing the versatile role of this structural motif in developing new material science and engineering solutions (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Applications
The scaffold of benzofuran, which shares structural similarities with N-Benzyl(3-chlorophenyl)methanamine, has emerged as a promising pharmacophore in the search for new antimicrobial agents. Benzofuran derivatives exhibit a broad spectrum of biological activities, making them suitable candidates for developing novel antimicrobial compounds. These compounds have been found effective against various bacterial and fungal pathogens, highlighting their potential in addressing the global challenge of antibiotic resistance (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANNDMRRFEMAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406006 |
Source


|
| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl(3-chlorophenyl)methanamine | |
CAS RN |
501033-40-5 |
Source


|
| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

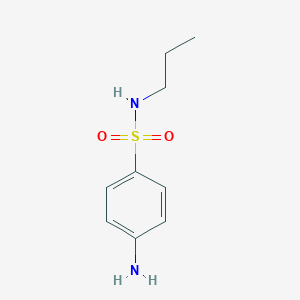
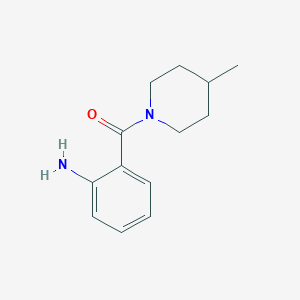
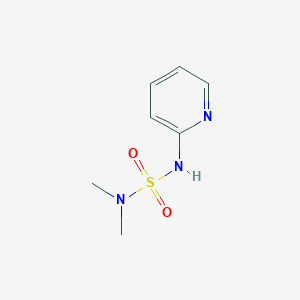
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
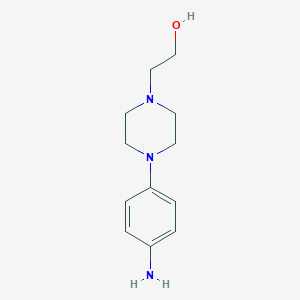
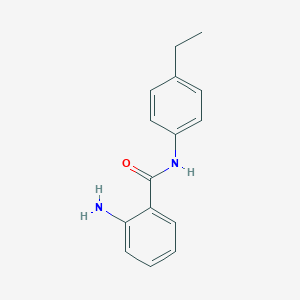
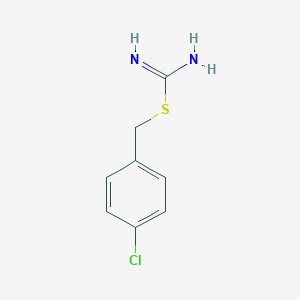
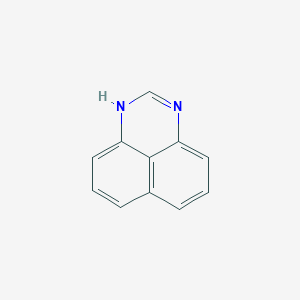
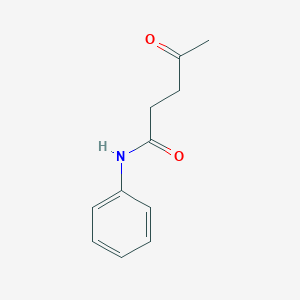
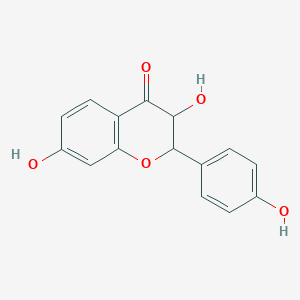
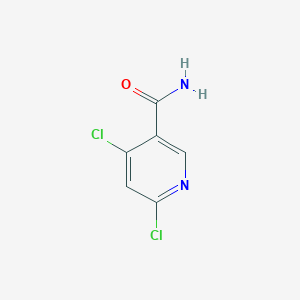
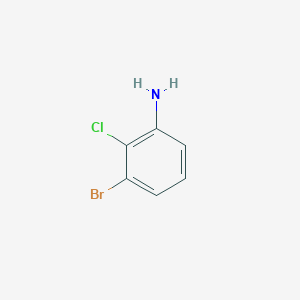
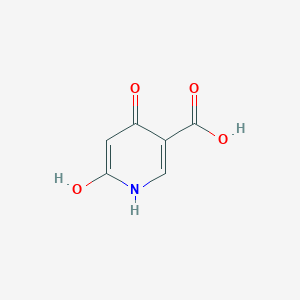
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)